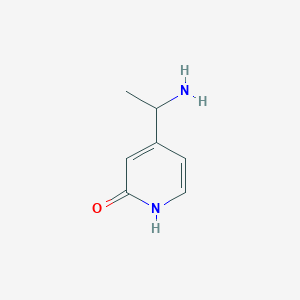

4-(1-Aminoethyl)pyridin-2-ol

Overview

Description

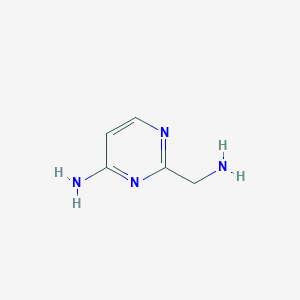

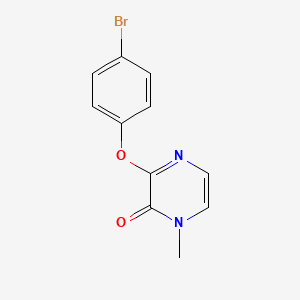

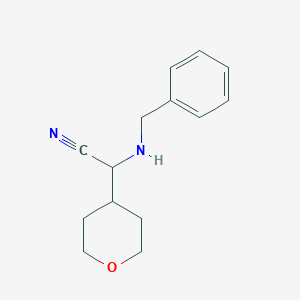

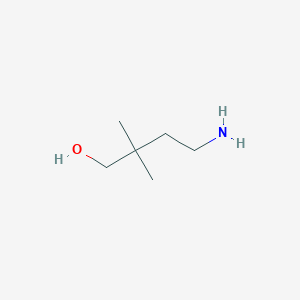

“4-(1-Aminoethyl)pyridin-2-ol” is a chemical compound with the molecular formula C7H10N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with an aminoethyl group at the 4-position and a hydroxyl group at the 2-position . The molecular weight of this compound is 138.17 .Chemical Reactions Analysis

The chemical reactivity of “this compound” can be predicted by quantum chemical computational studies. Global reactivity descriptors like ionization potential, chemical hardness, and electron affinity have been estimated using density functional theory (DFT) methods .Scientific Research Applications

Mimetics and Helix Formation

N,N'-linked oligoureas with proteinogenic side chains, related to the gamma-peptide lineage, have shown to adopt stable helical folds reminiscent of the 2.6(14) helical structure proposed for gamma-peptide foldamers. Such compounds, including those related to "4-(1-Aminoethyl)pyridin-2-ol," demonstrate significant potential in the design of bioactive oligoureas with helical structures, highlighting their relevance in mimicking peptide backbones and their implications in drug design and molecular recognition (Violette et al., 2005).

Ligand Design for Metal Coordination

Research into pyridine-based ligands has led to the synthesis of 4-functionalized pyridine-based ligands that act as terdendate ligands for metal ions. These ligands, bearing functional groups at strategic positions, are crucial for developing complex coordination compounds with potential applications in catalysis, material science, and as probes in biological systems (Vermonden et al., 2003).

Organic Synthesis and Medicinal Chemistry

The one-step, three-component synthesis of pyridines and 1,4-dihydropyridines demonstrates the versatility of pyridine derivatives in creating medicinal scaffolds. These methods allow for the rapid generation of compounds with significant biological activity, underlying the importance of pyridine cores in drug discovery and organic synthesis (Evdokimov et al., 2006).

Enzymatic Synthesis and Industrial Applications

The use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives showcases an eco-friendly approach to synthesizing hydroxylated pyridines. These compounds have numerous applications in the chemical industry, from pharmaceuticals to polymers, emphasizing the growing role of biocatalysis in achieving sustainable industrial processes (Stankevičiūtė et al., 2016).

Corrosion Inhibition

Pyridine derivatives, such as 4-amino-N,N-di-(2-pyridylmethyl)-aniline, have shown potential as corrosion inhibitors on various metals in acidic environments. These studies are pivotal for the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Xu et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for “4-(1-Aminoethyl)pyridin-2-ol” could involve further studies on its potential applications. For instance, computational bio-activity studies could be conducted using the electrophilic index as an indicator . Additionally, its interaction with DNA could be studied for potential applications in drug design .

Properties

IUPAC Name |

4-(1-aminoethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(8)6-2-3-9-7(10)4-6/h2-5H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKNKUUNOHHNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=O)NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

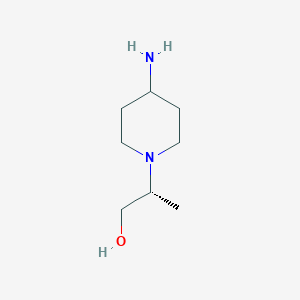

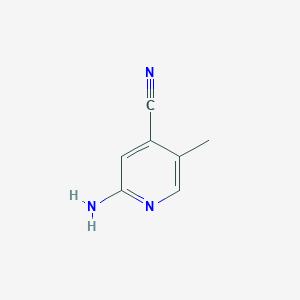

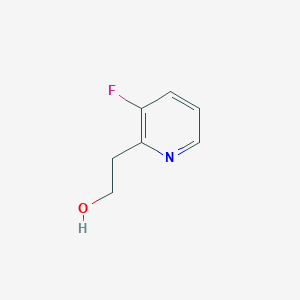

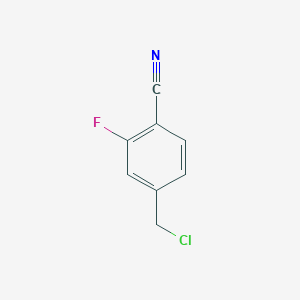

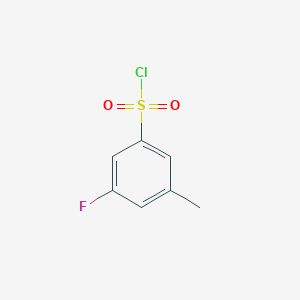

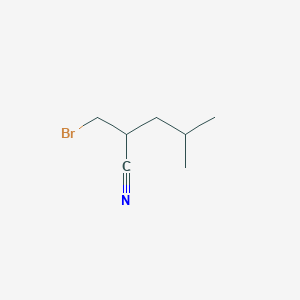

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one](/img/structure/B1526981.png)

![2-Azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B1526986.png)

![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate](/img/structure/B1526989.png)

![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)